REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][N:7](C(OC(C)(C)C)=O)[CH2:8]2.[ClH:22]>CO>[ClH:22].[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][NH:7][CH2:8]2 |f:3.4|
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Name
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tert-butyl 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Quantity
|
800 mg
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Type
|
reactant
|
Smiles
|
COC1=C2CCN(CC2=CC=C1OC)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 5 h at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 50-mL round-bottom flask, was placed
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Type
|
CONCENTRATION
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Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
ADDITION
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Details
|
The residue was diluted with 5 mL of water
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Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with 3×30 mL of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 500 mg (80%) of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a white solid
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
Cl.COC1=C2CCNCC2=CC=C1OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |